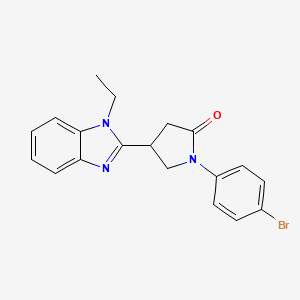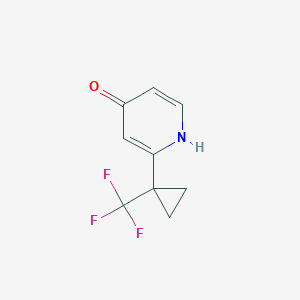
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol is a chemical compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridin-4-ol moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol typically involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 4-hydroxypyridine with a cyclopropyl halide in the presence of a base to form the cyclopropylpyridine intermediate. This intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions: 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-one.
Reduction: Formation of 2-(1-(Trifluoromethyl)cyclopropyl)piperidin-4-ol.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridin-4-ol moiety can form hydrogen bonds with biological macromolecules, influencing their function and activity .
相似化合物的比较
- 2-(1-(Trifluoromethyl)cyclopropyl)pyridine
- 2-(1-(Trifluoromethyl)cyclopropyl)piperidine
- 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-one
Uniqueness: 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)8(2-3-8)7-5-6(14)1-4-13-7/h1,4-5H,2-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTCPLWFHHPWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=O)C=CN2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-({[1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2895808.png)
![(3R,8aS)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B2895809.png)
![1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2895810.png)
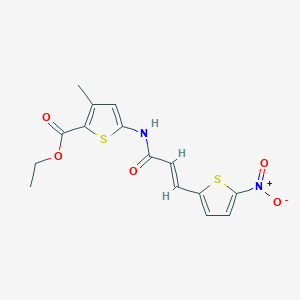
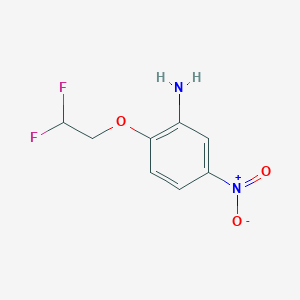
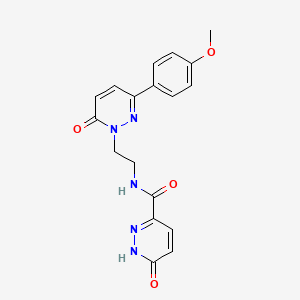
![diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate](/img/structure/B2895815.png)
![8-(4-Bromophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2895816.png)
![2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B2895822.png)
![1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2895823.png)
![[3-(Dimethylamino)-2-(pyrazin-2-yl)propyl]dimethylamine dihydrochloride](/img/structure/B2895825.png)
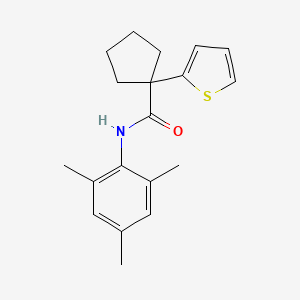
![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2895830.png)
